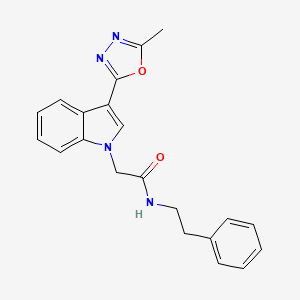

2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms. The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment . The specific molecular structure of “this compound” is not provided in the available resources.Chemical Reactions Analysis

Oxadiazoles and their derivatives have shown favorable oxygen balance and positive heat of formations . They can be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . The specific chemical reactions involving “this compound” are not detailed in the available resources.Applications De Recherche Scientifique

Anti-inflammatory and Antimicrobial Activities

Research has shown that substituted 1,3,4-oxadiazoles exhibit promising anti-inflammatory and antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and demonstrated significant anti-inflammatory activity, comparable to standard drugs in some cases. These compounds also displayed antimicrobial activities against various bacteria and fungi, highlighting their potential as dual-purpose therapeutic agents (Nargund, Reddy, & Hariprasad, 1994).

Anticancer Potential

The exploration into 1,3,4-oxadiazole derivatives has extended into anticancer research. Specific derivatives have been synthesized, showing considerable inhibition of cancer cell growth. This includes their efficacy in targeting specific proteins involved in cancer progression, such as Collapsin response mediator protein 1 (CRMP1), suggesting a pathway to developing novel anticancer therapies (Panchal, Rajput, & Patel, 2020).

Chemical Synthesis and Structural Transformations

The chemical synthesis of 1,3,4-oxadiazole derivatives involves innovative approaches, including the utilization of microwave irradiation for efficient synthesis. These methods facilitate the construction of complex molecules with potential biological activities, underscoring the versatility of 1,3,4-oxadiazole as a scaffold in drug design (Gomha & Riyadh, 2011).

Corrosion Inhibition

Beyond biomedical applications, 1,3,4-oxadiazole derivatives have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. This highlights their potential industrial applications, demonstrating the broad utility of these compounds (Ammal, Prajila, & Joseph, 2018).

Propriétés

IUPAC Name |

2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2/c1-15-23-24-21(27-15)18-13-25(19-10-6-5-9-17(18)19)14-20(26)22-12-11-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBOWZDRZUBBPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2650900.png)

![N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2650903.png)

![dimethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2650907.png)

![2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2650914.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2650917.png)

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B2650918.png)

![N-(1-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyanovinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2650920.png)